![molecular formula C17H15FN4O4S B2470276 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1170478-29-1](/img/structure/B2470276.png)
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is a pyrazole derivative with the molecular formula C18H15FN4O5S . It contains a fluorophenyl group, a methoxy group, a sulfamoylphenyl group, and a pyrazole core .
Synthesis Analysis
The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well-established, but protodeboronation is not as well-developed . The Suzuki–Miyaura coupling is a common method used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole core, which is a five-membered ring with two nitrogen atoms . Attached to this core are a fluorophenyl group, a methoxy group, and a sulfamoylphenyl group .Chemical Reactions Analysis
Organoboron compounds, such as those used in the synthesis of this compound, can undergo a range of transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The boron moiety can be converted into a broad range of functional groups .Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves the selective blockade of the S1P1 receptor. The S1P1 receptor is expressed on the surface of various immune cells, including T cells and B cells. The receptor plays a critical role in regulating the egress of immune cells from lymphoid tissues into the bloodstream. By blocking this receptor, the compound prevents the migration of immune cells to inflamed tissues, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been found to reduce the number of circulating lymphocytes and to inhibit the migration of immune cells to inflamed tissues. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity for the S1P1 receptor. The compound has minimal off-target effects, which makes it an ideal tool for studying the role of the S1P1 receptor in various diseases. However, one of the limitations of using the compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies for the treatment of various diseases. Future research could focus on developing more potent and selective S1P1 receptor antagonists that can overcome the limitations of the current compound. Additionally, further studies could investigate the potential therapeutic benefits of the compound in other diseases such as cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-fluoroaniline, 4-aminobenzenesulfonamide, and 4-methoxyphenylhydrazine in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. The compound acts as a selective antagonist of the S1P1 receptor, which plays a crucial role in regulating immune cell trafficking. By blocking this receptor, the compound can prevent the migration of immune cells to inflamed tissues, thereby reducing inflammation and tissue damage.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-26-15-10-22(13-6-2-11(18)3-7-13)21-16(15)17(23)20-12-4-8-14(9-5-12)27(19,24)25/h2-10H,1H3,(H,20,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIXKANKLUWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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